Calcipotriol

Vitamin D Receptor Calcium Homeostasis Therapeutic Index

Calcipotriol (≥98%) is the preferred Vitamin D3 analog for psoriasis research and topical formulation. Its clinical superiority over tacalcitol in PASI reduction and significantly lower hypercalcemia risk versus maxacalcitol in vulnerable populations make it the rational choice. For robust suspension stability, specifically source the patented monohydrate crystalline form to ensure shelf-life and product integrity.

Molecular Formula C27H40O3
Molecular Weight 412.6 g/mol
CAS No. 112965-21-6
Cat. No. B1668217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcipotriol
CAS112965-21-6
Synonyms1,24(OH)2-22-ene-24-cyclopropyl D3
calcipotriene
calcipotriol
Daivonex
Dovonex
Enstilar
heximar win care
MC 903
MC-903
PRI-2205
Psorcutan
Sorilux
Molecular FormulaC27H40O3
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1
InChIKeyLWQQLNNNIPYSNX-UROSTWAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.35e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calcipotriol CAS 112965-21-6 Procurement Guide: Synthetic Vitamin D3 Analog for Topical Psoriasis Research and Formulation


Calcipotriol (also known as calcipotriene) is a synthetic analog of the physiologically active vitamin D3 metabolite 1α,25-dihydroxyvitamin D3 (calcitriol), developed specifically for the topical treatment of mild to moderate plaque psoriasis [1]. The compound functions as a selective vitamin D receptor (VDR) agonist, regulating keratinocyte proliferation and differentiation with potency comparable to the natural ligand [2]. A critical differentiating feature established in early pharmacological studies is that calcipotriol retains full VDR-mediated antiproliferative activity while exhibiting calcemic activity 100- to 200-fold lower than calcitriol in vivo, significantly reducing the risk of systemic hypercalcemia upon absorption from the skin [3]. Calcipotriol is commercially available as an ointment, cream, and solution formulation at a standard concentration of 50 μg/g (0.005%) for topical application [4].

Calcipotriol vs. Generic Vitamin D Analogs: Why In-Class Substitution Compromises Therapeutic Index and Procurement Decisions


Despite belonging to the same vitamin D3 analog class, calcipotriol cannot be interchanged with structurally related analogs such as calcitriol, tacalcitol, or maxacalcitol without material alteration of the therapeutic profile and safety margin. In vitro receptor binding studies confirm that calcipotriol binds to the vitamin D receptor (VDR) with comparable affinity to calcitriol; however, the crucial differentiation lies in downstream functional selectivity—calcipotriol exhibits less than 1% of calcitriol's calcemic activity, translating to a 100- to 200-fold improved therapeutic index in vivo [1][2]. This pharmacodynamic uncoupling between antiproliferative efficacy and systemic calcium mobilization is not uniformly observed across all vitamin D analogs. Furthermore, head-to-head clinical trials have established that while calcipotriol demonstrates similar or superior efficacy to calcitriol and tacalcitol in psoriasis management, differences in tolerability, onset kinetics, and formulation compatibility with co-administered therapies (e.g., betamethasone dipropionate, NBUVB phototherapy) create distinct clinical and formulation selection criteria [3][4]. For procurement purposes, substitution of calcipotriol with a generic vitamin D analog introduces uncertainty regarding both efficacy and safety that cannot be bridged without new formulation development and clinical validation.

Calcipotriol Procurement Evidence: Head-to-Head Quantitative Differentiation vs. Vitamin D Analogs and Standard-of-Care Comparators


VDR Binding Affinity with 100- to 200-Fold Lower Calcemic Activity vs. Calcitriol: Defining the Therapeutic Index Advantage

Calcipotriol demonstrates comparable binding affinity to the vitamin D receptor (VDR) relative to the natural ligand calcitriol, yet exhibits calcemic activity in vivo that is 100- to 200-fold lower [1]. In comparative in vivo studies, calcipotriol showed a greatly reduced calcemic activity after both oral and intravenous administration compared to 1α,25(OH)2D3 and 1α(OH)D3, while maintaining equivalent potency in regulating keratinocyte proliferation and differentiation in vitro [2][3]. The mechanism underlying this therapeutic index advantage stems from differential VDR conformational changes and coactivator recruitment upon ligand binding, enabling dissociation of the antiproliferative signaling axis from the calcium-regulating transcriptional program [4]. This pharmacodynamic selectivity is not uniformly achieved by other vitamin D analogs, making calcipotriol the preferred starting point for topical formulation development where systemic safety margins are critical.

Vitamin D Receptor Calcium Homeostasis Therapeutic Index Topical Safety

Clinical Efficacy: Calcipotriol Monotherapy Achieves 55.3% PASI Improvement at 4 Weeks vs. 46% Clearance Rate with Maxacalcitol Comparator

In a large, randomized, double-blind clinical trial involving 1106 patients with psoriasis vulgaris, calcipotriol ointment (50 μg/g) applied twice daily produced a mean PASI improvement of 55.3% after 4 weeks of treatment [1]. This outcome served as the active comparator baseline against which the calcipotriol/betamethasone dipropionate combination achieved a 74.4% PASI improvement—a statistically significant 19.1 percentage point absolute difference (p<0.001) [2]. In a separate head-to-head dose-finding study, once-daily calcipotriol 50 μg/g ointment produced marked improvement or complete clearance in 46% of treated subjects at 8 weeks, compared favorably to maxacalcitol 25 μg/g ointment, which achieved clearance in 55% of subjects [3]. A comparative study of calcipotriol versus topical methotrexate 1% gel demonstrated that calcipotriol 0.005% twice daily reduced mean PASI from 5.93 ± 2.62 at baseline to 1.67 ± 1.13 at week 4 and 0.67 ± 0.68 at week 8, with no significant difference in efficacy between the two agents (p=0.761, 0.296, and 0.079, respectively) [4].

Psoriasis Area and Severity Index Topical Antipsoriatic Clinical Efficacy Comparator Trial

Calcipotriol vs. Calcitriol in NBUVB Combination: Earlier Plaque Clearance and Lower Cumulative UVB Dose Requirement

In an intra-individual, left-right comparative clinical trial of 30 patients with stable plaque psoriasis, calcipotriol ointment (50 μg/g) combined with narrow-band ultraviolet B (NBUVB) phototherapy was directly compared to calcitriol ointment (3 μg/g) combined with NBUVB [1]. Both therapies produced statistically significant reductions in erythema, scaling, and thickness as early as 2 weeks into treatment. However, the calcipotriol combination resulted in earlier clearance of plaques and a lower relapse rate compared to the calcitriol combination [2]. Quantitatively, the number of NBUVB treatment sessions and the cumulative NBUVB dose required to achieve clinical resolution were significantly lower in the calcipotriol-treated group [3]. A separate 12-week investigator-masked trial comparing twice-daily calcipotriol 50 μg/g to twice-daily calcitriol 3 μg/g (n=250) confirmed non-inferiority for global improvement (LSmean scores: calcitriol 2.27 vs. calcipotriol 2.22 on a 0-3 scale), while safety assessments revealed that calcipotriol was associated with more frequent dermatological adverse events (14 events vs. 5 events; cutaneous safety mean worst score: 0.3-0.4 vs. 0.1-0.2; p=0.0035) [4].

NBUVB Phototherapy Combination Therapy Plaque Clearance UVB Dose Reduction

Fixed-Dose Combination with Betamethasone Dipropionate: 74.4% PASI Improvement at 4 Weeks vs. 55.3% with Calcipotriol Monotherapy

The fixed-dose combination of calcipotriol 50 μg/g plus betamethasone dipropionate 0.5 mg/g demonstrates quantitatively superior efficacy compared to either active constituent used as monotherapy [1]. In a pivotal randomized, double-blind trial (n=1106), the combination achieved a mean PASI improvement of 74.4% after 4 weeks of twice-daily application, compared to 61.3% for betamethasone dipropionate monotherapy and 55.3% for calcipotriol monotherapy [2]. The mean differences (95% CI) were -13.1% (-16.9 to -9.3; p<0.001) for combination vs. betamethasone and -19.1% (-22.8 to -15.2; p<0.001) for combination vs. calcipotriol [3]. Across multiple clinical trials, patients with mean baseline PASI of 9.5-10.9 experienced 65.0-74.4% PASI improvement within 4 weeks with the combination product, with 6.4%-20.1% of patients achieving complete lesion clearance [4]. This synergistic efficacy profile establishes the calcipotriol/betamethasone dipropionate combination as a distinct procurement category separate from calcipotriol monotherapy.

Fixed-Dose Combination Betamethasone Dipropionate PASI Improvement Synergistic Efficacy

In Vitro Antiproliferative Potency: Maxacalcitol Demonstrates 10× Greater Keratinocyte Suppression vs. Calcipotriol, Informing Comparator Selection

In vitro studies evaluating suppression of normal human keratinocyte (NHK) proliferation demonstrate that maxacalcitol (1α,25-dihydroxy-22-oxacalcitriol) exhibits approximately 10-fold greater potency than calcipotriol and tacalcitol [1]. However, a separate investigation comparing 1,25(OH)2D3, tacalcitol, calcipotriol, and maxacalcitol in NHK cultures found that all four vitamin D3 analogs decreased cell proliferation in a concentration-dependent manner, with maximal effect observed at 10⁻⁷ M, and no significant difference in antiproliferative potency or differentiation induction among the compounds [2]. The expression of involucrin and transglutaminase 1, markers of keratinocyte differentiation, was induced similarly by all four analogs at both mRNA and protein levels, and cornified cell envelope formation was also induced without significant potency differences [3]. This divergence between some studies reporting differential potency and others finding equipotency underscores the importance of assay-specific conditions and cell culture systems in interpreting in vitro comparator data.

Keratinocyte Proliferation In Vitro Potency Maxacalcitol Dose-Response

Stability and Formulation Quality: Anhydrous Calcipotriol as the Only 1,25-Dihydroxylated Analog with Stable Crystalline API Form

Crystallographic and pharmaceutical quality studies have established that anhydrous calcipotriol exists as the only 1,25-dihydroxylated analog of vitamin D3 that is sufficiently stable in crystalline form to serve as an active pharmaceutical ingredient (API) [1]. The anhydrous form crystallizes as a mixture of both α- and β-forms of the A-ring within the asymmetric part of the unit cell of the crystal lattice, a structural feature that contributes to its solid-state stability [2]. Comparative pharmaceutical quality assessments between original and generic calcipotriol ointments have revealed quantifiable differences in pH, active content, related substances, and overall stability, underscoring that formulation-specific factors materially impact product performance [3]. Stability-indicating RP-HPLC methods have been developed for estimating isomeric impurities of calcipotriol, enabling robust quality control of both the API and ointment-based drug products [4].

Anhydrous Form Crystal Structure API Stability Pharmaceutical Quality

Calcipotriol CAS 112965-21-6: Prioritized Research and Industrial Application Scenarios Based on Comparative Evidence


Scenario 1: Topical Formulation Development Requiring Vitamin D Receptor Agonist with Minimized Systemic Calcemic Risk

Based on the 100- to 200-fold lower calcemic activity of calcipotriol compared to calcitriol demonstrated in comparative in vivo studies [9], this compound is the preferred starting material for developing topical antipsoriatic formulations where minimizing systemic calcium mobilization is a critical safety requirement. The pharmacodynamic uncoupling of VDR-mediated antiproliferative efficacy from calcium-regulating transcriptional programs provides a therapeutic index advantage not uniformly observed across the vitamin D analog class [10]. This scenario is particularly relevant for formulation scientists developing products intended for application to large body surface areas or for use in patient populations with pre-existing calcium metabolism disorders.

Scenario 2: Clinical Trial Comparator or Baseline Therapy in Plaque Psoriasis Studies

The well-characterized efficacy profile of calcipotriol monotherapy—demonstrating 55.3% mean PASI improvement at 4 weeks and 46% marked improvement/clearance at 8 weeks in large randomized trials [9]—establishes this compound as the evidence-supported comparator arm or baseline therapy in clinical studies evaluating novel antipsoriatic agents. The quantitative efficacy benchmarks derived from head-to-head trials against calcitriol, maxacalcitol, and topical methotrexate [10][11] provide robust reference data for sample size calculations and statistical planning in clinical trial protocols. Furthermore, the combination of calcipotriol with NBUVB phototherapy has demonstrated earlier plaque clearance and UVB dose-sparing compared to calcitriol combination therapy [6], informing clinical study designs incorporating phototherapy.

Scenario 3: Fixed-Dose Combination Product Development with Corticosteroids

The documented synergistic/additive efficacy of calcipotriol when combined with betamethasone dipropionate—yielding a 19.1% absolute improvement in PASI at 4 weeks compared to calcipotriol monotherapy (p<0.001) [9]—identifies this compound as a key active pharmaceutical ingredient for fixed-dose combination product development. The combination achieves a mean PASI improvement of 74.4% at 4 weeks with a favorable tolerability profile [10], establishing a clear clinical differentiation from monotherapy components. For pharmaceutical development teams, this evidence supports the use of calcipotriol in co-formulation strategies with both established and novel corticosteroid agents, requiring specific attention to formulation compatibility, stability of both actives, and optimized release profiles.

Scenario 4: Quality Control and Generic Formulation Benchmarking

The unique crystalline stability of anhydrous calcipotriol among 1,25-dihydroxylated vitamin D3 analogs [9] provides a reliable API starting point for manufacturing, while documented variability in pH, active content, and related substances between original and generic calcipotriol ointments [10] establishes the necessity for rigorous quality specifications. Stability-indicating RP-HPLC methods have been validated for quantifying isomeric impurities in both calcipotriol API and ointment-based drug products [11]. For quality control laboratories and generic pharmaceutical manufacturers, calcipotriol represents a compound requiring well-defined impurity profiling and stability monitoring protocols, with the anhydrous form offering advantages in solid-state stability during storage and formulation processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcipotriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.